H-D-Phg-otbu hcl

Description

BenchChem offers high-quality H-D-Phg-otbu hcl suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about H-D-Phg-otbu hcl including the price, delivery time, and more detailed information at info@benchchem.com.

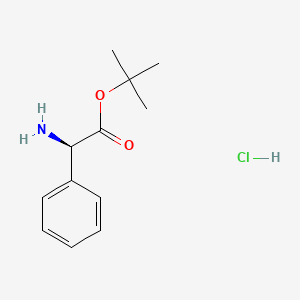

Structure

3D Structure of Parent

Properties

IUPAC Name |

tert-butyl (2R)-2-amino-2-phenylacetate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2.ClH/c1-12(2,3)15-11(14)10(13)9-7-5-4-6-8-9;/h4-8,10H,13H2,1-3H3;1H/t10-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBYKTKOQAVJTOU-HNCPQSOCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)[C@@H](C1=CC=CC=C1)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H18ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Methodological & Application

H-D-Phg-OtBu-HCl solid-phase peptide synthesis protocol

Application Note: High-Fidelity Incorporation of H-D-Phg-OtBu·HCl in Solid-Phase Peptide Synthesis

Executive Summary

The incorporation of H-D-Phg-OtBu[1][2]·HCl (D-Phenylglycine tert-butyl ester hydrochloride) into peptide sequences presents a unique set of synthetic challenges. Unlike standard aliphatic amino acids, Phenylglycine (Phg) possesses an electron-withdrawing phenyl ring directly attached to the

Furthermore, the bulky phenyl group introduces steric hindrance, slowing reaction kinetics. This guide outlines a specialized protocol to couple H-D-Phg-OtBu·HCl to resin-bound carboxylic acids (or in solution-phase fragment condensation) while maintaining stereochemical integrity (>98% ee) and ensuring high yields.

Critical Material Attributes

| Parameter | Specification | Technical Implication |

| Compound | H-D-Phg-OtBu·HCl | Amino component (Nucleophile) |

| MW | 243.73 g/mol | Calculation basis for stoichiometry. |

| Form | HCl Salt | Crucial: Must be neutralized to release the reactive free amine. |

| High (pKa ~ low) | Risk: Rapid racemization in the presence of strong bases (e.g., DBU, Piperidine) or excess DIEA. | |

| Solubility | Good in DMF/NMP | Compatible with standard SPPS solvents. |

| Sterics | High ( | Requires highly active coupling reagents (e.g., Oxyma/DIC or COMU). |

Mechanism of Failure: Racemization

Before executing the protocol, it is vital to understand why standard protocols fail.

-

Direct Enolization: The phenyl ring stabilizes the carbanion intermediate formed upon deprotonation of the

-carbon. -

Oxazolone Formation: During activation of a Phg-carboxyl (not this specific case, but relevant if Phg is the acid), 5(4H)-oxazolone formation leads to rapid epimerization.

-

Base Sensitivity: In the case of H-D-Phg-OtBu , the risk occurs if the basicity of the reaction mixture is too high while the amine is free, or if the coupling is sluggish, allowing time for the base to abstract the

-proton.

The Solution: Use "neutral" coupling conditions (carbodiimide driven) or weak bases (Collidine/TMP) rather than strong tertiary amines (DIEA/TEA).

Experimental Protocol

Phase A: Reagent Preparation

Objective: Generate the free amine in situ without exposing the sensitive chiral center to high pH.

-

Solvent: Anhydrous DMF (N,N-Dimethylformamide).

-

Base Selection: 2,4,6-Trimethylpyridine (TMP, Collidine).[3]

-

Rationale: TMP (pKa ~7.[4]4) is strong enough to neutralize the HCl salt but sterically hindered and too weak to rapidly abstract the

-proton of the Phg, significantly reducing racemization compared to DIEA (pKa ~10.5).

-

Phase B: Coupling to Resin-Bound Acid

Scenario: You have a peptide chain on resin ending with a free Carboxyl group (e.g., Resin-Linker-Peptide-COOH) and wish to couple H-D-Phg-OtBu.

Step-by-Step Workflow:

-

Resin Preparation:

-

Wash the resin (

DMF, -

Ensure the resin-bound carboxyl component is fully accessible (swell in DMF for 20 min).

-

-

Activation (The "Pre-Activation" Method):

-

Note: Since we are coupling an amine (H-D-Phg-OtBu) to a resin-bound acid, we activate the resin .

-

Add 3.0 eq of DIC (Diisopropylcarbodiimide) and 3.0 eq of Oxyma Pure (Ethyl (hydroxyimino)cyanoacetate) to the resin in minimal DMF.

-

Incubate: Shake for 2–5 minutes to form the O-acylisourea/active ester on the resin.

-

Why Oxyma/DIC? This combination is superior to HBTU/HATU for preventing racemization and does not require tertiary bases for activation.

-

-

Salt Neutralization & Addition:

-

In a separate vial, dissolve 3.0 eq of H-D-Phg-OtBu·HCl in DMF.

-

Add 3.0 eq of TMP (Collidine) to the vial.

-

Immediate Action: Transfer this mixture immediately to the pre-activated resin vessel. Do not let the free amine sit in solution for extended periods.

-

-

Coupling Reaction:

-

Time: 2 to 4 hours at Room Temperature.

-

Optimization: For difficult sequences, perform a "Double Couple" (Repeat Steps 2–4 with fresh reagents).

-

Monitoring: Since the resin has no free amine, the Kaiser test is useless. Monitor by cleaving a small aliquot of resin (micro-cleavage) and analyzing via HPLC for the shift in retention time (Acid

Phg-OtBu adduct).

-

-

Washing:

-

Drain the vessel.

-

Wash with DMF (

min) to remove excess collidine and urea byproducts.

-

Phase C: Cleavage Considerations

The fate of the OtBu group depends on your cleavage cocktail:

-

Option 1: Full Deprotection (Yields D-Phg-OH C-term)

-

Reagent: 95% TFA / 2.5% TIS / 2.5% H2O.

-

Result: The OtBu ester is acid-labile and will be hydrolyzed to the free acid.

-

-

Option 2: Fragment Cleavage (Yields D-Phg-OtBu C-term)

-

Prerequisite: Must use hyper-acid-sensitive resin (e.g., 2-Chlorotrityl Chloride or SASRIN ).

-

Reagent: 1% TFA in DCM or HFIP (Hexafluoroisopropanol) / DCM (1:4).

-

Result: Cleaves the peptide from the resin but retains the tert-butyl ester and side-chain protecting groups.

-

Visualized Workflow (Graphviz)

The following diagram illustrates the critical "In-Situ Neutralization" pathway required to prevent racemization.

Caption: Workflow highlighting the in-situ neutralization strategy. Using TMP minimizes the racemization pathway (red dotted line) compared to DIEA.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Steric hindrance of Phenyl ring. | Double couple; Increase temperature to 40°C (carefully, as heat promotes racemization); Use microwave assistance (max 50°C, 10 min). |

| Racemization (>5% L-isomer) | Base too strong (DIEA) or excess base. | Switch to TMP or NMM . Ensure exactly 1.0 eq of base relative to the HCl salt. Use Oxyma Pure instead of HOBt. |

| Precipitation | Poor solubility of peptide-Phg adduct. | Add HFIP (10-20%) to the coupling mixture to disrupt aggregation (beta-sheet formation). |

References

-

Liang, C., et al. (2017).[3] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: H-D-Phg-OtBu-HCl Coupling

Welcome to the technical support guide for H-D-Phg-OtBu-HCl. This resource is designed for researchers, chemists, and drug development professionals who are incorporating the sterically hindered amino acid D-phenylglycine into their peptide sequences. Here, we address the common challenges associated with its use, focusing on incomplete coupling and related side reactions, and provide expert-backed solutions and protocols to ensure the success of your synthesis.

Frequently Asked Questions (FAQs)

Q1: What is H-D-Phg-OtBu-HCl, and why is it considered a "difficult" amino acid to couple?

H-D-Phg-OtBu-HCl is the hydrochloride salt of the D-enantiomer of phenylglycine, where the carboxylic acid is protected as a tert-butyl (OtBu) ester. Phenylglycine is an α,α-disubstituted amino acid, meaning its side chain (a phenyl group) is directly attached to the α-carbon of the amino acid backbone. This structure presents significant steric hindrance, which can physically block the approach of the activated carboxyl group of the incoming amino acid, leading to slow or incomplete coupling reactions.[1][2][3]

Q2: How should I properly store and handle H-D-Phg-OtBu-HCl?

H-D-Phg-OtBu-HCl should be stored in a tightly sealed container under an inert atmosphere (like argon or nitrogen) at room temperature.[4][5] It is a stable, solid compound, typically white to off-white in color.[4][5] As with all amine hydrochloride salts, it is important to protect it from moisture to prevent hydrolysis and clumping.

Q3: Is it necessary to neutralize the hydrochloride (HCl) salt before the coupling reaction?

Yes, absolutely. The N-terminal α-amino group is protonated in the hydrochloride salt form, rendering it non-nucleophilic. To initiate the coupling reaction, this amine must be deprotonated to its free base form. This is accomplished by adding a non-nucleophilic organic base, such as N,N-Diisopropylethylamine (DIPEA) or 2,4,6-Collidine, to the reaction mixture.[6][7] Typically, at least two equivalents of base are required: one to neutralize the HCl salt and another to facilitate the coupling reaction itself.

Troubleshooting Guide: Incomplete Coupling & Side Reactions

This section addresses the most common issues encountered during the coupling of H-D-Phg-OtBu-HCl in a question-and-answer format, providing in-depth explanations and actionable solutions.

Problem 1: Low Coupling Efficiency & Deletion Sequences

❓ Question: My HPLC/MS analysis shows a significant amount of a deletion sequence lacking the D-Phg residue. This points to incomplete coupling. What are the primary causes and how can I resolve this?

💡 Answer: The primary cause of incomplete coupling is the severe steric hindrance imposed by the phenyl side chain of D-phenylglycine.[1][2] Standard coupling conditions that are effective for other amino acids often fail to drive the reaction to completion.

Causality & Mechanism: The bulky phenyl group shields the N-terminal amine, making it a difficult target for the activated carboxyl group of the incoming amino acid. This increases the energy barrier for the reaction, slowing the rate of amide bond formation. If the reaction is not allowed sufficient time or is not reactive enough to overcome this barrier, a significant portion of the peptide chains will remain unreacted, leading to deletion sequences upon cleavage.

Solutions & Protocols:

-

Select a High-Reactivity Coupling Reagent: Uronium/aminium-based reagents that form highly reactive activated esters are recommended. Reagents based on HOAt or Oxyma Pure are particularly effective.[8][9]

-

Increase Reagent Equivalents and Reaction Time: To overcome the high activation energy, use a higher excess of both the protected amino acid and the coupling reagent. Double the standard coupling time to allow the reaction to proceed to completion.

-

Perform a "Double Coupling": After the initial coupling reaction, drain the reaction vessel, wash the resin, and then subject it to a second, fresh coupling cocktail. This ensures that any remaining unreacted sites are targeted.

-

Elevate the Reaction Temperature: Increasing the temperature (e.g., to 40-50 °C) can provide the necessary energy to overcome the steric barrier. However, this should be done cautiously as it can also increase the risk of racemization.

Table 1: Recommended Coupling Reagents for Hindered Amino Acids

| Coupling Reagent | Activated Intermediate | Relative Reactivity | Racemization Risk |

| HBTU/TBTU | HOBt Ester | High | Low |

| HCTU | 6-Cl-HOBt Ester | Very High | Low |

| HATU | HOAt Ester | Very High | Very Low |

| COMU | OxymaPure Ester | Highest | Very Low |

Data synthesized from multiple sources in peptide chemistry literature.[8][9]

Problem 2: Racemization of the D-Phenylglycine Residue

❓ Question: I am observing a diastereomeric impurity with the same mass as my target peptide. How can I confirm if this is due to racemization of the D-Phg residue, and what are the best strategies to prevent it?

💡 Answer: Phenylglycine is highly susceptible to racemization (epimerization) at its α-carbon, especially during the base-catalyzed coupling step.[10][11] The product you are observing is likely the peptide containing L-Phenylglycine instead of the desired D-isomer.

Causality & Mechanism: The α-proton on the phenylglycine residue is acidic due to the electron-withdrawing effect of the adjacent phenyl ring. During activation, and in the presence of an organic base, this proton can be abstracted to form a planar enolate intermediate. Reprotonation of this intermediate can occur from either face, leading to a mixture of D and L enantiomers.[8][12]

dot

Caption: Racemization pathway of D-Phenylglycine during activation.

Solutions & Protocols:

-

Choice of Base is Critical: Avoid using strong or sterically unhindered bases. Use a bulky base like 2,4,6-trimethylpyridine (TMP) or diisopropylethylamine (DIPEA) in stoichiometric amounts. Studies have shown that combinations like COMU with TMP can significantly reduce racemization.[10]

-

Use Additives: Coupling additives like Hydroxybenzotriazole (HOBt) or its more effective derivative, 1-hydroxy-7-azabenzotriazole (HOAt), suppress racemization by forming active esters that are less prone to enolization.[13] Modern reagents like HATU and HCTU already incorporate these moieties.

-

Pre-activation: Allow the protected amino acid to react with the coupling reagent for a short period (1-2 minutes) before adding it to the resin. This can sometimes reduce the time the activated species is exposed to the base in the presence of the peptide-resin.

-

Analytical Verification: Racemization can be confirmed using chiral HPLC analysis or by NMR if the diastereomers have sufficiently different chemical shifts.

Problem 3: Diketopiperazine (DKP) Formation

❓ Question: My synthesis fails after coupling the second amino acid, particularly when D-Phg is at the C-terminus of a dipeptide attached to the resin. I detect a small, cyclic molecule in my analysis. Is this Diketopiperazine (DKP) formation?

💡 Answer: Yes, this is a classic case of diketopiperazine (DKP) formation. This side reaction is an intramolecular cyclization that cleaves the dipeptide from the resin, terminating the synthesis prematurely.[14][15][16] It is especially prevalent when proline or other sterically demanding residues like phenylglycine are in the second (C-terminal) position of the resin-bound peptide.

Causality & Mechanism: After the N-terminal Fmoc group of the first amino acid is removed, the resulting free amine of the dipeptide (e.g., H-Xaa-D-Phg-Resin) can act as a nucleophile. Instead of reacting with the next incoming amino acid (intermolecular reaction), it attacks the ester linkage of the D-Phg to the resin (intramolecular reaction), forming a stable six-membered ring (the DKP) and releasing it from the solid support.

dot

Caption: Intramolecular cyclization leading to DKP formation.

Solutions & Protocols:

-

Use Protected Dipeptide Building Blocks: The most effective solution is to bypass the problematic dipeptide-resin stage. Synthesize the dipeptide Fmoc-Xaa-D-Phg-OH in solution phase first, and then couple this entire unit to the resin. This prevents the formation of the vulnerable N-terminal amine on the resin-bound dipeptide.

-

Modify the Coupling of the Second Amino Acid: When coupling the second amino acid (the one before D-Phg), use conditions that leave the N-terminus protonated immediately after coupling if possible, or proceed immediately to the next coupling without delay after Fmoc deprotection.

-

Choice of Resin: In some cases, using a more sterically hindered linker on the resin (e.g., a chlorotrityl resin) can slightly disfavor the back-biting cyclization reaction compared to standard Wang or PAM resins.

Recommended Experimental Protocol

Optimized Coupling of Fmoc-L-Ala-OH to H-D-Phg-OtBu-Peptide-Resin

This protocol is designed to maximize coupling efficiency while minimizing side reactions.

Materials:

-

Peptide-resin with N-terminal H-D-Phg-OtBu

-

Fmoc-L-Alanine (4 eq.)

-

COMU (4 eq.)

-

N,N-Diisopropylethylamine (DIPEA) (8 eq.)

-

Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30 minutes.

-

Pre-activation: In a separate vessel, dissolve Fmoc-L-Alanine and COMU in DMF. Add DIPEA and vortex briefly for 1-2 minutes. The solution will typically change color.

-

Coupling Reaction: Drain the DMF from the swollen resin. Immediately add the pre-activated amino acid solution to the resin.

-

Agitation: Agitate the reaction vessel at room temperature for a minimum of 2 hours. For particularly difficult sequences, extend this time to 4 hours or perform a double coupling.

-

Monitoring: Take a small sample of resin beads, wash them thoroughly with DMF and DCM, and perform a qualitative ninhydrin (Kaiser) or TNBS test. A negative result (clear or yellow beads for Kaiser test) indicates >99.5% coupling completion.

-

Washing: Once the reaction is complete, drain the reaction vessel and wash the resin extensively with DMF (3x), DCM (3x), and DMF (3x) to remove all excess reagents and byproducts.

-

Proceed: The peptide-resin is now ready for the next deprotection and coupling cycle.

References

-

Scribd. (n.d.). Side Reaction in Peptide Synthesis Presentation. Retrieved from [Link]

-

AAPPTEC. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. Retrieved from [Link]

-

Rojas Lab. (2024, April 29). Coupling Reagents, Protecting Groups, and Solid-Phase Peptide Synthesis [Video]. YouTube. [Link]

-

Royal Society of Chemistry. (2014). Ester Coupling Reactions– an Enduring Challenge in the Chemical Synthesis of Bioactive Natural Products. Retrieved from [Link]

-

Bibliomed. (n.d.). Side reactions in peptide synthesis: An overview. Retrieved from [Link]

-

MDPI. (n.d.). Development of a Peptide-Mediated Multienzyme Assembly System in Bacillus licheniformis: Screening, Characterization, and Application in Dual-Enzyme Cascade Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). An electronic effect on protein structure. Retrieved from [Link]

-

CEM Corporation. (n.d.). Overview of Solid Phase Peptide Synthesis (SPPS). Retrieved from [Link]

-

Almac Group. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study. Retrieved from [Link]

-

PubMed. (n.d.). Diketopiperazine-mediated peptide formation in aqueous solution. Retrieved from [Link]

-

ResearchGate. (2017). Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. Retrieved from [Link]

-

National Institutes of Health. (2022). Fundamental Aspects of SPPS and Green Chemical Peptide Synthesis. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,5-Diketopiperazine. Retrieved from [Link]

-

PubChem. (n.d.). H-D-Ser(tBu)-OtBu.HCl. Retrieved from [Link]

-

ResearchGate. (2001). Efficient Peptide Coupling Involving Sterically Hindered Amino Acids. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Epimerisation in Peptide Synthesis. Retrieved from [Link]

-

Australian Government Department of Climate Change, Energy, the Environment and Water. (2022). Hydrochloric acid. Retrieved from [Link]

-

ResearchGate. (2013). Side reactions in the SPPS of Cys-containing peptides. Retrieved from [Link]

-

AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

-

ResearchGate. (2020). Diketopiperazine Formation from FPG n K ( n = 1–9) Peptides: Rates of Structural Rearrangements and Mechanisms. Retrieved from [Link]

-

PubMed. (n.d.). Kinetics of diketopiperazine formation using model peptides. Retrieved from [Link]

-

PubMed. (2022). Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile. Retrieved from [Link]

-

Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

-

Wikipedia. (n.d.). Diketopiperazine. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrochloric acid. Retrieved from [Link]

-

Biotage. (2023). What do you do when your peptide synthesis fails?. Retrieved from [Link]

Sources

- 1. thieme.de [thieme.de]

- 2. researchgate.net [researchgate.net]

- 3. Highly Sterically Hindered Peptide Bond Formation between α,α-Disubstituted α-Amino Acids and N-Alkyl Cysteines Using α,α-Disubstituted α-Amidonitrile - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. H-PHG-OTBU HCL | 161879-12-5 [chemicalbook.com]

- 5. H-PHG-OTBU HCL CAS#: 161879-12-5 [m.chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. bachem.com [bachem.com]

- 9. 肽偶联剂选择指南 [sigmaaldrich.com]

- 10. researchgate.net [researchgate.net]

- 11. luxembourg-bio.com [luxembourg-bio.com]

- 12. BiblioMed.org - Fulltext article Viewer [bibliomed.org]

- 13. peptide.com [peptide.com]

- 14. Diketopiperazine-mediated peptide formation in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Diketopiperazine - Wikipedia [en.wikipedia.org]

Technical Support Center: Phenylglycine Activation

A Guide to Understanding and Preventing Racemization of H-D-Phg-OtBu-HCl During Peptide Synthesis

Welcome to the Technical Support Center. This guide is designed for researchers, chemists, and drug development professionals who utilize D-phenylglycine tert-butyl ester hydrochloride (H-D-Phg-OtBu-HCl) and encounter challenges with maintaining its stereochemical integrity during activation and coupling. As Senior Application Scientists, we have compiled field-proven insights and troubleshooting strategies to help you navigate this common issue.

Phenylglycine (Phg) is a valuable non-proteinogenic amino acid in medicinal chemistry, but its unique structure makes it particularly susceptible to racemization.[1] This loss of stereochemical purity can lead to diastereomeric impurities that are difficult to separate and can drastically alter the biological activity of the final peptide.[2] This guide provides a deep dive into the causes of Phg racemization and offers robust solutions to ensure the stereochemical fidelity of your synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is D-Phenylglycine so much more prone to racemization than other amino acids like Alanine or Leucine?

This is the fundamental question. The increased susceptibility of phenylglycine to racemization stems from the electronic properties of its phenyl side chain. The α-proton (the hydrogen atom on the chiral carbon) of phenylglycine is significantly more acidic than that of aliphatic amino acids.[3]

There are two primary reasons for this:

-

Inductive Effect: The phenyl ring is an electron-withdrawing group, which pulls electron density away from the α-carbon, making the attached proton easier to remove by a base.

-

Resonance Stabilization: Once the α-proton is abstracted by a base, it forms a planar carbanion (or enolate). This intermediate is highly stabilized by resonance, as the negative charge can be delocalized across the adjacent phenyl ring.[4] This stability makes the formation of the carbanion more favorable.

Reprotonation of this planar intermediate can occur from either face with nearly equal probability, leading to a mixture of D- and L-isomers, thereby causing racemization.[3] In contrast, the alkyl side chains of amino acids like alanine do not offer this level of stabilization, making their α-protons much less likely to be abstracted under standard coupling conditions. Phenylglycine has been found to have a nine-fold higher rate of racemization compared to alanine.[3]

Q2: What is the primary mechanism of racemization for H-D-Phg-OtBu-HCl during activation?

For an amino acid ester salt like H-D-Phg-OtBu-HCl, the primary racemization pathway during the coupling step is direct α-proton abstraction by a base.[4][5]

The process unfolds as follows:

-

A base is added to the reaction to neutralize the hydrochloride salt and generate the free amine, which is necessary for the coupling reaction.

-

During the activation of the carboxylic acid (from the coupling partner), this base can also abstract the acidic α-proton from the D-phenylglycine moiety.

-

This abstraction forms the planar, resonance-stabilized enolate intermediate.

-

Subsequent reprotonation leads to the loss of the original stereochemistry.

This is distinct from the oxazolone (or azlactone) formation mechanism, which is a major racemization pathway for N-acyl protected amino acids.[2][5] While both mechanisms are base-catalyzed, the direct abstraction pathway is the key concern for the phenylglycine residue already incorporated into a peptide chain or when using an ester derivative like H-D-Phg-OtBu-HCl.

Caption: Mechanism of base-catalyzed racemization via direct α-proton abstraction.

Q3: Which reaction parameters have the greatest impact on racemization?

The choice of base and coupling reagent are the most critical factors influencing the extent of racemization.[1][6]

-

Base Selection: The strength (pKa) and steric hindrance of the base used are paramount. Stronger bases, like N,N-diisopropylethylamine (DIPEA), significantly increase the rate of α-proton abstraction and, consequently, racemization.[1][6] Weaker, more sterically hindered bases are highly recommended.

-

Coupling Reagent: The nature of the activated intermediate formed by the coupling reagent affects its reactivity and lifespan. Faster coupling rates generally lead to less time for the base to cause racemization. Modern uronium-based reagents like COMU have been shown to be particularly effective at minimizing racemization.[1]

Secondary, but still important, factors include reaction temperature and solvent.[2][7] Higher temperatures accelerate all reaction rates, including racemization, so performing couplings at lower temperatures (e.g., 0°C) is advisable.[2]

Q4: Which bases and coupling reagents should I use to minimize racemization?

Based on extensive studies, specific combinations of bases and coupling reagents have proven superior for suppressing phenylglycine racemization.

Base Selection: The key is to move away from strong, non-hindered bases.

-

Avoid: N,N-diisopropylethylamine (DIPEA, pKa ~10.1) should be avoided as it is known to promote significant racemization with Phg.[1]

-

Recommended: Use weaker, sterically hindered bases. The best results have been obtained with 2,4,6-trimethylpyridine (TMP, Collidine) or 2,6-dimethylpyridine (DMP, Lutidine) .[1] N-methylmorpholine (NMM) is a better choice than DIPEA but can still lead to some racemization.[1]

| Base | Abbreviation | pKa (approx.) | Racemization Risk for Phg |

| N,N-Diisopropylethylamine | DIPEA | 10.1 | High [1] |

| N-Methylmorpholine | NMM | 7.4 | Medium [1] |

| 2,4,6-Trimethylpyridine | TMP / Collidine | 7.4 | Low [1][6] |

| 2,6-Dimethylpyridine | DMP / Lutidine | 6.7 | Low [1] |

Coupling Reagent Selection:

-

Avoid: Standard carbodiimides like DCC or DIC used without additives can lead to racemization.[8]

-

Recommended:

-

Uronium Reagents: COMU ((1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) has demonstrated the best performance in suppressing Phg racemization, especially when paired with TMP.[1] HATU and HBTU are better than carbodiimides alone but can be outperformed by COMU for this specific application.[1]

-

Phosphonium Reagents: DEPBT (3-(Diethoxyphosphoryloxy)-1,2,3-benzotriazin-4(3H)-one) has also shown a low degree of racemization.[1]

-

Carbodiimides with Additives: If using a carbodiimide like DIC, it is essential to include an additive such as Oxyma Pure or HOBt to minimize racemization.[8][9]

-

Q5: How can I reliably detect and quantify the extent of racemization in my final product?

Visual inspection or standard RP-HPLC cannot distinguish between diastereomers. You must use a chiral analytical technique.

-

Chiral HPLC: This is the most common and reliable method. After cleavage and purification of your peptide, it can be hydrolyzed back to its constituent amino acids. The resulting amino acid mixture is then derivatized and analyzed on a chiral HPLC column to separate and quantify the D- and L-phenylglycine.[2]

-

Capillary Electrophoresis (CE): CE with a chiral selector is another powerful technique that can separate all possible optical isomers of a peptide in a single run, allowing for precise quantification of racemization at each chiral center.[10]

Troubleshooting Guide: Racemization Detected

If your analysis confirms the presence of the undesired L-Phg diastereomer, follow this workflow to systematically diagnose and resolve the issue.

Caption: A logical workflow for troubleshooting Phg racemization issues.

Step-by-Step Methodologies

Protocol 1: Recommended Low-Racemization Coupling of H-D-Phg-OtBu-HCl

This protocol utilizes the COMU/TMP combination, which has been shown to be highly effective.[1]

-

Resin Preparation: Swell the resin-bound peptide (with a free N-terminal amine) in DMF.

-

Reagent Preparation (in a separate vessel):

-

Dissolve the N-Fmoc protected amino acid to be coupled (e.g., Fmoc-Ala-OH) (1.5 eq) and COMU (1.5 eq) in DMF.

-

Add 2,4,6-trimethylpyridine (TMP) (3.0 eq) to the solution.

-

Allow the mixture to pre-activate for 1-2 minutes.

-

-

Activation of H-D-Phg-OtBu-HCl:

-

In a separate vessel, dissolve H-D-Phg-OtBu-HCl (1.5 eq) in DMF.

-

Add TMP (1.5 eq) to neutralize the HCl salt and generate the free amine.

-

-

Coupling:

-

Add the pre-activated amino acid solution to the neutralized H-D-Phg-OtBu-HCl solution.

-

Allow the coupling reaction to proceed for 1-2 hours at room temperature, or preferably at 0°C to further minimize racemization risk.[2]

-

-

Washing: Wash the resin thoroughly with DMF to remove excess reagents and byproducts.

-

Monitoring: Perform a Kaiser test to confirm the completion of the coupling reaction.[2]

Protocol 2: Analysis of Diastereomeric Purity by Chiral HPLC

-

Peptide Hydrolysis:

-

Take a small sample of the cleaved and dried crude peptide.

-

Add 6N HCl and heat at 110°C for 24 hours in a sealed, evacuated tube.

-

-

Sample Preparation:

-

Dry the hydrolysate completely to remove the acid (e.g., using a SpeedVac).

-

Re-dissolve the amino acid mixture in a suitable buffer (e.g., 0.1 N HCl).[2]

-

-

Derivatization (if required): Many chiral columns require derivatization of the amino acids (e.g., with Marfey's reagent) to achieve separation. Follow the specific protocol for your chosen derivatizing agent and column.

-

Chiral HPLC Analysis:

-

Inject the prepared sample onto a suitable chiral HPLC column.

-

Run an appropriate gradient method to separate the D- and L-phenylglycine derivatives.

-

Integrate the peak areas for the D- and L-isomers to calculate the percentage of racemization.

-

By understanding the mechanisms and carefully selecting your reagents and conditions, the racemization of H-D-Phg-OtBu-HCl can be controlled and minimized, ensuring the quality and reliability of your synthetic peptides.

References

-

El Sawy, E., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. PubMed. Available at: [Link]

-

Subir, A. K., et al. (2022). Epimerisation in Peptide Synthesis. PMC - NIH. Available at: [Link]

-

Gaus, H. J., et al. (1998). Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis. PubMed. Available at: [Link]

-

Müller, M., et al. (2015). Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products. RSC Publishing. Available at: [Link]

-

AAPPTec. (n.d.). Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTec. Available at: [Link]

-

Trant, J. (2021). Lecture 16 Protecting groups and racemization of Amino Acids. YouTube. Available at: [Link]

-

Liang, C., et al. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar. Available at: [Link]

-

Wang, P., et al. (2020). Racemization in stepwise solid-phase peptide synthesis at elevated temperature. ResearchGate. Available at: [Link]

-

Kemp, D. S., & Rebek, J. (1970). Racemization test in peptide synthesis. Journal of the American Chemical Society. Available at: [Link]

-

Bofeng, Z. (n.d.). A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis. APEPTIDE. Available at: [Link]

-

Wu, Y., et al. (2023). Suppression of alpha-carbon racemization in peptide synthesis based on a thiol-labile amino protecting group. PMC. Available at: [Link]

-

Zinzi, L., et al. (2023). Challenges and Achievements of Peptide Synthesis in Aqueous and Micellar Media. PMC. Available at: [Link]

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews. Available at: [Link]

- Govindan, S. V. (2005). Racemization of optically active 2-substituted phenylglycine esters. Google Patents.

-

Wu, Y., et al. (2023). Effect of coupling reagent on α-C racemization of His, Cys, and Ser during coupling. ResearchGate. Available at: [Link]

-

Martínez-Torres, R. J., et al. (2022). Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction. Frontiers. Available at: [Link]

-

AAPPTec. (n.d.). Coupling Reagents. AAPPTec. Available at: [Link]

-

Vasanthakumar, G. R., et al. (2011). APPLICATIONS OF PEPTIDE COUPLING REAGENTS – AN UPDATE. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

Sources

- 1. luxembourg-bio.com [luxembourg-bio.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide natural products - Natural Product Reports (RSC Publishing) DOI:10.1039/C5NP00025D [pubs.rsc.org]

- 4. Epimerisation in Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. bachem.com [bachem.com]

- 6. A Brief Introduction to the Racemization of Amino Acids in Polypeptide Synthesis [en.highfine.com]

- 7. researchgate.net [researchgate.net]

- 8. peptide.com [peptide.com]

- 9. peptide.com [peptide.com]

- 10. Racemization of amino acids in solid-phase peptide synthesis investigated by capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Support Center: D-Phenylglycine (D-Phg) Peptide Synthesis

Status: Operational Subject: Troubleshooting & Optimization for D-Phenylglycine Incorporation Audience: Senior Chemists, Process Development Scientists

Introduction: The Deceptive Simplicity of D-Phg

D-Phenylglycine (D-Phg) is a non-proteinogenic amino acid frequently utilized in the design of antibiotics (e.g., vancomycin analogs) and stable peptide therapeutics to induce specific turn conformations or enhance proteolytic resistance.

However, D-Phg presents a unique "double-threat" in Solid-Phase Peptide Synthesis (SPPS):

-

Electronic Instability: The phenyl ring attached directly to the

-carbon renders the -

Steric Bulk: The side chain is adjacent to the reaction center, creating significant steric hindrance that retards coupling kinetics, leading to deletion sequences.

This guide provides self-validating protocols to navigate these competing challenges.

Module 1: The Racemization Crisis

The Issue: You observe split peaks in HPLC or diastereomeric impurities (e.g., L-L-D-L vs L-L-L-L) in your final product.

Root Cause: Base-mediated proton abstraction at the

Mechanism of Failure

When the carboxyl group is activated, the N-acyl amino acid can cyclize to form an oxazolone. The acidity of the benzylic proton facilitates the formation of a resonance-stabilized enol, destroying chirality.

[1]

Protocol 1: The "Safe Base" Coupling System

Standard HBTU/DIPEA protocols can cause up to 20% racemization per cycle with Phg.

Recommended Reagents:

-

Activator: DIC (Diisopropylcarbodiimide) + Oxyma Pure (Ethyl 2-cyano-2-(hydroxyimino)acetate).

-

Base: NONE (preferred) or TMP (2,4,6-Trimethylpyridine / Collidine).

-

Why? Oxyma Pure creates an active ester that is reactive but less prone to oxazolone formation than OBt esters. Carbodiimide chemistry (DIC) allows for coupling under near-neutral conditions, avoiding the basic environment that strips the

-proton.

Step-by-Step Workflow:

-

Dissolve: Fmoc-D-Phg-OH (3.0 eq) and Oxyma Pure (3.0 eq) in minimal DMF.

-

Activate: Add DIC (3.0 eq).

-

Pre-activation: Allow to react for exactly 2 minutes (do not exceed 5 mins; active esters can decompose).

-

Couple: Add to resin.

-

Time: 60 minutes at Room Temperature .

-

Critical:NEVER heat D-Phg coupling above 40°C. Microwave energy drastically accelerates racemization.

-

Data Comparison: Racemization Levels

| Coupling Method | Base | % Racemization (D to L conversion) |

|---|---|---|

| HBTU / HOBt | DIPEA (2.0 eq) | 15.0 - 22.0% |

| HATU | DIPEA (2.0 eq) | 10.0 - 18.0% |

| DIC / Oxyma Pure | None | < 1.0% |

| COMU | TMP (Collidine) | < 1.5% |[2][3][4][5][6][7]

Module 2: Kinetic Sluggishness & Sterics

The Issue: Deletion sequences (missing D-Phg) or incomplete coupling (positive Kaiser test). Root Cause: The phenyl ring shields the electrophilic carbonyl, making nucleophilic attack by the resin-bound amine slow.

Protocol 2: The "Double-Hit" Strategy

Because we cannot use heat (due to Module 1), we must rely on concentration and repetition.

-

First Coupling: Perform Protocol 1 (DIC/Oxyma, 60 min, RT).

-

Wash: DMF (3x).

-

Test: Perform a micro-cleavage and check via LC-MS.

-

Note: Kaiser tests can be unreliable (false negatives) with sterically hindered amines.[8]

-

-

Second Coupling (if needed): Use COMU / TMP .

-

Recipe: Fmoc-D-Phg-OH (3 eq), COMU (3 eq), TMP (3 eq) in DMF.

-

Why? COMU is a highly reactive uronium reagent. TMP is a weak base (

~7.4 vs 10.1 for DIPEA) that provides just enough basicity to drive the reaction without rapidly deprotonating the

-

Module 3: Aggregation & Solubility

The Issue: Resin stops swelling; Fmoc deprotection peaks broaden; yield drops precipitously after D-Phg incorporation.

Root Cause: D-Phg is highly hydrophobic and promotes

Troubleshooting Flowchart

Solubility Solutions

-

Solvent Switch: Replace DMF with NMP (N-Methyl-2-pyrrolidone) for all steps involving and subsequent to D-Phg. NMP disrupts hydrogen bonding aggregates better than DMF.

-

Chaotropic Salts: Add 0.1M LiCl or KSCN to the coupling mixture. This disrupts the

-sheet hydrogen network, allowing the resin to swell.

Frequently Asked Questions (FAQs)

Q: Can I use microwave irradiation to speed up the D-Phg coupling? A: Proceed with extreme caution. While microwaves improve coupling kinetics, they provide the thermal energy required to overcome the activation energy for deprotonation (racemization). If you must use microwave, set the maximum temperature to 40°C (not the standard 75°C) and use the DIC/Oxyma protocol.

Q: My D-Phg is at the C-terminus. How do I load the resin without racemization? A: Loading the first amino acid is the highest-risk step for racemization if using standard esterification (e.g., DIPEA/HBTU).

-

Solution: Use 2-Chlorotrityl Chloride (2-CTC) resin .

-

Protocol: Dissolve Fmoc-D-Phg-OH (1.2 eq) in DCM with DIPEA (2.5 eq) . Add to resin.[6][9][10][11] Reaction is

(not activated ester), so racemization is minimal. Cap with methanol.[11]

Q: I see a mass of [M+14] or [M+28] in my crude. What is this? A: This is likely methylation , a side reaction from using strong bases or prolonged exposure to DMF during slow couplings.

-

Fix: Ensure your DMF is fresh and amine-free. Switch to NMP if coupling times exceed 2 hours.

References

-

El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557–6602. Link

-

Liang, C., et al. (2017).[3][5] Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(24), 2374-2377. Link[5]

-

Steinauer, R., et al. (1989). Racemization of phenylglycine during peptide synthesis. International Journal of Peptide and Protein Research, 34(4), 295-298. Link

-

Bachem Technical Guide. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. Link

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. bachem.com [bachem.com]

- 5. luxembourg-bio.com [luxembourg-bio.com]

- 6. merckmillipore.com [merckmillipore.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. m.youtube.com [m.youtube.com]

- 10. peptide.com [peptide.com]

- 11. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google Patents [patents.google.com]

Validation & Comparative

A Comparative Guide to D-Phenylglycine Derivatives in Solid-Phase Peptide Synthesis: H-D-Phg-OtBu-HCl vs. Fmoc-D-Phg-OH

Introduction: The Strategic Importance of D-Phenylglycine in Peptide Therapeutics

In the landscape of drug development and biochemical research, the incorporation of non-natural amino acids into peptide sequences is a cornerstone of modern medicinal chemistry. D-phenylglycine (D-Phg), with its unique steric and electronic properties, is frequently utilized to confer increased proteolytic stability, enforce specific secondary structures, and modulate receptor-binding affinity. However, the successful incorporation of this bulky, stereochemically labile residue via Solid-Phase Peptide Synthesis (SPPS) is highly dependent on the choice of the appropriate protected building block.

This guide provides an in-depth, field-proven comparison of two commercially available D-phenylglycine derivatives: H-D-Phg-OtBu-HCl and Fmoc-D-Phg-OH . We will move beyond a simple datasheet comparison to explore the strategic implications of their respective protecting group schemes, their performance within the context of the dominant Fmoc/tBu SPPS methodology, and the critical challenges—namely racemization—that researchers must navigate.

Fundamental Chemical Properties and Strategic Application

The core difference between these two reagents lies in their protecting group strategy, which dictates their utility in peptide synthesis.[1] H-D-Phg-OtBu-HCl possesses a free Nα-amino group (as a hydrochloride salt) and a tert-butyl (OtBu) protected C-terminus. Conversely, Fmoc-D-Phg-OH has a base-labile fluorenylmethyloxycarbonyl (Fmoc) group protecting its Nα-amino group and a free carboxylic acid.

This distinction is not trivial; it defines their roles in completely different synthetic philosophies. Fmoc-D-Phg-OH is the standard building block for conventional, C-to-N directional SPPS.[2] H-D-Phg-OtBu-HCl is unsuitable for this direct application but is a valuable tool for solution-phase synthesis or for the creation of peptide fragments that can be coupled in a convergent synthesis strategy.

| Property | H-D-Phg-OtBu-HCl | Fmoc-D-Phg-OH |

| Chemical Structure | D-phenylglycine with a free amino group (HCl salt) and a tert-butyl ester protected carboxyl group. | D-phenylglycine with an Fmoc-protected amino group and a free carboxyl group. |

| Molecular Formula | C₁₂H₁₈ClNO₂ | C₂₃H₁₉NO₄ |

| Molecular Weight | 243.73 g/mol | 373.40 g/mol |

| Primary Synthesis Method | Solution-Phase Peptide Synthesis; Convergent Fragment Synthesis | C-to-N Solid-Phase Peptide Synthesis (Fmoc/tBu strategy).[1] |

| N-Terminal Protection | None (free amine) | Fmoc (Base-labile) |

| C-Terminal Protection | OtBu (Acid-labile) | None (free acid) |

Performance Deep Dive: Fmoc-D-Phg-OH in the Standard SPPS Workflow

The Fmoc/tBu strategy is the dominant methodology in modern SPPS due to its mild deprotection conditions and compatibility with automation.[][4] In this orthogonal scheme, the temporary Nα-Fmoc group is removed with a base (typically piperidine), while the more permanent side-chain protecting groups (like OtBu) are removed at the end of the synthesis with a strong acid (typically trifluoroacetic acid, TFA).[5]

The Standard Fmoc-SPPS Cycle

The synthesis proceeds via a repeated cycle of deprotection and coupling until the desired sequence is assembled.[6]

Caption: Standard iterative workflow for Fmoc/tBu Solid-Phase Peptide Synthesis.

Key Challenge: Racemization of Phenylglycine

Phenylglycine is notoriously susceptible to racemization (epimerization) during peptide synthesis.[7][8] This is due to the increased acidity of the α-proton, which can be abstracted under basic conditions present during both coupling and deprotection steps. This leads to the formation of a planar enolate intermediate, which can be re-protonated from either face, resulting in a mixture of D- and L-isomers and a diastereomeric final peptide that is difficult to purify.[9]

Studies have shown that racemization of Fmoc-Phg-OH occurs primarily during two key stages:

-

Activation/Coupling: The base used for carboxyl activation (e.g., DIPEA) can promote α-proton abstraction.

-

Fmoc-Deprotection: Prolonged exposure to the piperidine used for Fmoc removal can also lead to epimerization.[9]

Caption: Simplified mechanism of base-catalyzed racemization of Phenylglycine.

Mitigation Strategies:

-

Choice of Coupling Reagent: Using coupling reagents that minimize base exposure time or operate under more neutral conditions is critical. Uranyl-based reagents like DEPBT or COMU, when used with hindered bases like 2,4,6-collidine or N-methylmorpholine (NMM) instead of DIPEA, have been shown to significantly reduce racemization.[7]

-

Temperature Control: Microwave-assisted SPPS can accelerate coupling, but higher temperatures can also increase racemization. Careful optimization of temperature and power is required.[9]

-

Minimize Deprotection Time: Use of stronger, non-nucleophilic bases like 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) can shorten Fmoc removal times, but DBU can also catalyze aspartimide formation if Asp residues are present.[5]

Performance Metrics and Experimental Considerations

Direct quantitative comparisons depend heavily on the specific peptide sequence, resin, and instrumentation. However, based on established principles, we can outline the expected performance.

| Performance Metric | Fmoc-D-Phg-OH | H-D-Phg-OtBu-HCl | Field Insights & Causality |

| Coupling Efficiency | Moderate to Difficult | N/A (for SPPS) | D-Phg is a sterically hindered amino acid. Achieving high coupling yields (>99%) may require extended coupling times, double coupling, or the use of potent activation reagents like HATU or HCTU.[][10] Inefficient coupling leads to deletion sequences, which are challenging impurities. |

| Racemization Risk | High | Low (in its context) | The primary risk for Fmoc-D-Phg-OH is during the base-mediated steps of SPPS.[7][9] H-D-Phg-OtBu-HCl is typically used in solution phase where conditions can be more tightly controlled to avoid racemization during its coupling to another fragment. |

| Solubility | Good in DMF/NMP | Good in polar organic solvents | Both derivatives generally exhibit good solubility in the standard solvents used for peptide synthesis. |

| Primary Side Reactions | Racemization, Incomplete Coupling | N/A (for SPPS) | Beyond racemization, aggregation of the growing peptide chain, especially in hydrophobic sequences, can hinder reagent access and reduce synthetic efficiency.[11] |

Detailed Experimental Protocols

The following protocols represent self-validating systems grounded in standard laboratory practice.

Protocol 1: Standard Coupling Cycle for Fmoc-D-Phg-OH

This protocol is for a manual synthesis on a 0.1 mmol scale using a standard polystyrene resin (e.g., Rink Amide).

-

Resin Preparation:

-

Place the N-terminally deprotected peptide-resin in a reaction vessel.

-

Wash the resin thoroughly with dimethylformamide (DMF) (3 x 5 mL for 1 min each).

-

-

Amino Acid Activation & Coupling:

-

In a separate vial, dissolve Fmoc-D-Phg-OH (0.4 mmol, 4 eq.), HCTU (0.4 mmol, 4 eq.), and N-methylmorpholine (NMM) (0.8 mmol, 8 eq.) in 2 mL of DMF.

-

Scientist's Note: Using NMM instead of DIPEA is a deliberate choice to minimize the risk of racemization. HCTU is a highly efficient coupling reagent suitable for hindered amino acids.

-

-

Allow the activation mixture to pre-activate for 2-3 minutes.

-

Add the activation mixture to the washed resin.

-

Agitate the reaction vessel for 1-2 hours at room temperature.

-

-

Monitoring & Washing:

-

Take a small sample of resin beads and perform a Kaiser (ninhydrin) test to check for the presence of free primary amines.[12] A negative result (yellow beads) indicates complete coupling.

-

If the test is positive, continue coupling for another hour or perform a second "double coupling" with a fresh activation mixture.[13]

-

Once coupling is complete, drain the reaction vessel and wash the resin with DMF (5 x 5 mL for 1 min each). The resin is now ready for the next Fmoc deprotection step.

-

Protocol 2: Final Peptide Cleavage and Deprotection

This protocol simultaneously cleaves the peptide from the resin and removes the acid-labile side-chain protecting groups (including the OtBu from H-D-Phg-OtBu-HCl if it were used in a fragment).

-

Resin Preparation:

-

Cleavage Cocktail Preparation:

-

Prepare a cleavage cocktail. For a peptide containing no Trp, Cys, or Met, a standard cocktail is TFA/H₂O/Triisopropylsilane (TIS) (95:2.5:2.5 v/v) .

-

-

Cleavage Reaction:

-

Add the cleavage cocktail (5 mL) to the dry peptide-resin in a reaction vessel.

-

Stir or agitate the mixture at room temperature for 2-3 hours.

-

Filter the resin and collect the TFA solution containing the cleaved peptide.

-

Wash the resin with a small amount of fresh TFA (1 mL) and combine the filtrates.

-

-

Peptide Precipitation & Isolation:

-

Concentrate the TFA solution under a gentle stream of nitrogen to about 1 mL.

-

Add the concentrated solution dropwise to a centrifuge tube containing 40 mL of ice-cold diethyl ether. A white precipitate (the crude peptide) should form.

-

Centrifuge the tube, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the crude peptide pellet under vacuum. The peptide is now ready for purification by HPLC.

-

Conclusion and Recommendations

The choice between H-D-Phg-OtBu-HCl and Fmoc-D-Phg-OH is not a matter of superior performance but of correct application to a chosen synthetic strategy.

-

Fmoc-D-Phg-OH is the designated building block for iterative, C-to-N Solid-Phase Peptide Synthesis . Its use requires careful consideration of reaction conditions (coupling reagents, base, temperature) to mitigate the significant risk of racemization, a known challenge for phenylglycine residues.[7][9]

-

H-D-Phg-OtBu-HCl is a specialized reagent for solution-phase synthesis or the construction of C-terminally protected peptide fragments. It cannot be used directly in a standard Fmoc-SPPS workflow but is essential for advanced convergent synthesis strategies where large, protected fragments are coupled together.

For researchers engaged in standard SPPS, the focus must be on optimizing the incorporation of Fmoc-D-Phg-OH. Success hinges on understanding the mechanistic pitfalls, particularly racemization, and employing validated protocols with appropriate, modern coupling reagents to ensure the stereochemical and chemical integrity of the final peptide product.

References

- A Comparative Guide to the Synthetic Efficiency of H-D-Ala-OtBu.HCl and Fmoc-D-Ala-OH in Peptide Synthesis. Benchchem.

- Why Fmoc-Protected Amino Acids Domin

- Overview of Solid Phase Peptide Synthesis (SPPS). AAPPTec.

- Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop str

- Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis. Luxembourg Bio Technologies.

- Solid Phase Peptide Synthesis (SPPS) explained. Bachem.

- New t-butyl based aspartate protecting groups preventing aspartimide formation in Fmoc SPPS.

- Are double couplings in SPPS interesting for purity of short peptides?.

- Overcoming Aggregation in Solid-phase Peptide Synthesis. Sigma-Aldrich.

- Coupling efficiencies of amino acids in the solid phase synthesis of peptides. PubMed.

- Introduction to Peptide Synthesis Methods. Bachem.

- Fmoc Resin Cleavage and Deprotection. Sigma-Aldrich.

- Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions.

- What is solid phase peptide synthesis?. Biotage.

- Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences. PubMed.

- tert-Butyl Esters. Organic Chemistry Portal.

- New products for Fmoc SPPS Novabiochem. Merck Millipore.

- Amino Acid Sidechain Deprotection. Aapptec Peptides.

- Fmoc-D-4-I-Phenylglycine: A Key Reagent for High-Throughput Peptide Library Synthesis. NINGBO INNO PHARMCHEM CO.,LTD.

- New t-butyl based aspartate protecting groups preventing aspartimide form

- Spps and side reactions in peptide synthesis. Slideshare.

- tert-Butyl group as thiol protection in peptide synthesis. The Journal of Organic Chemistry.

- Comparison of side reactions during DNPBS solid-phase peptide synthesis...

- Protocols for the Fmoc SPPS of Cysteine-Containing Peptides. Sigma-Aldrich.

- Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Semantic Scholar.

- What happens to the t-butyl cation in the TFA deprotection of a t-butyl ester?. Quora.

- Webinar: SPPS Tips: Strategies for Minimizing Side-Reactions. Gyros Protein Technologies.

- Solid-Phase Peptide Synthesis Methods: Complete Guide. BioVera.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. bachem.com [bachem.com]

- 4. biovera.com.au [biovera.com.au]

- 5. peptide.com [peptide.com]

- 6. bachem.com [bachem.com]

- 7. researchgate.net [researchgate.net]

- 8. Spps and side reactions in peptide synthesis | PPTX [slideshare.net]

- 9. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Coupling efficiencies of amino acids in the solid phase synthesis of peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Solid-phase peptide synthesis: from standard procedures to the synthesis of difficult sequences - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. luxembourg-bio.com [luxembourg-bio.com]

- 13. researchgate.net [researchgate.net]

- 14. Fmoc Resin Cleavage and Deprotection [sigmaaldrich.com]

- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]

A Senior Application Scientist's Guide to Protecting Groups for D-Phenylglycine: A Comparative Analysis

For Researchers, Scientists, and Drug Development Professionals

In the synthesis of peptides and complex pharmaceutical intermediates, the strategic selection of protecting groups for amino acids is a critical determinant of success. This is particularly true for non-proteinogenic amino acids like D-phenylglycine, a crucial chiral building block in numerous therapeutic agents. The benzylic α-proton of D-phenylglycine renders it susceptible to racemization, a challenge that demands careful consideration when choosing and utilizing protecting groups. This guide provides an in-depth, objective comparison of common protecting groups for the amine and carboxylic acid functionalities of D-phenylglycine, supported by experimental data and field-proven insights to aid in the design of robust and efficient synthetic routes.

The Criticality of Chirality: Why D-Phenylglycine Demands Special Attention

D-phenylglycine's phenyl ring is directly attached to the stereogenic center. This structural feature increases the acidity of the α-proton, making it more susceptible to abstraction under basic or even mildly basic conditions. This can lead to racemization, compromising the stereochemical integrity of the final product, which is often crucial for its biological activity. Therefore, the choice of protecting groups and the conditions for their introduction and removal are paramount to preserving the desired D-enantiomer.

Protecting the Amine: A Comparative Analysis of Boc, Cbz, and Fmoc Groups

The amine functionality of D-phenylglycine is a primary site for peptide bond formation and requires protection to prevent unwanted side reactions. The most commonly employed amine protecting groups are tert-butoxycarbonyl (Boc), benzyloxycarbonyl (Cbz), and 9-fluorenylmethoxycarbonyl (Fmoc).

Workflow for Amine Protection of D-Phenylglycine

Caption: General workflow for the N-protection of D-phenylglycine.

Tert-Butoxycarbonyl (Boc) Group

The Boc group is a widely used protecting group, favored for its stability under a broad range of conditions and its facile removal under acidic conditions.[1]

-

Advantages:

-

Disadvantages:

-

Requires strong acids (e.g., trifluoroacetic acid (TFA), HCl in organic solvents) for deprotection, which may not be compatible with acid-sensitive functional groups in the substrate.[3]

-

The formation of the electrophilic tert-butyl cation during deprotection can lead to side reactions with nucleophilic residues like tryptophan or cysteine, necessitating the use of scavengers.

-

-

Racemization Risk: The risk of racemization during Boc protection of D-phenylglycine is generally low, as the reaction is typically performed under neutral or slightly basic conditions. However, the use of strong bases should be avoided.

Benzyloxycarbonyl (Cbz or Z) Group

The Cbz group is a classic and robust amine protecting group, removable by catalytic hydrogenolysis.[4]

-

Advantages:

-

Stable to both acidic and basic conditions, providing excellent orthogonality.[3]

-

Deprotection via hydrogenolysis is very mild and occurs at a neutral pH, making it suitable for sensitive substrates.

-

-

Disadvantages:

-

Incompatible with molecules containing other functional groups that are sensitive to catalytic hydrogenation (e.g., alkenes, alkynes).

-

The catalyst (e.g., Palladium on carbon) can sometimes be difficult to remove completely from the product.

-

-

Racemization Risk: The introduction of the Cbz group is generally performed under Schotten-Baumann conditions (aqueous base), which can pose a risk of racemization for phenylglycine.[5] Careful control of temperature and pH is crucial. During deprotection by hydrogenolysis, the conditions are neutral and generally do not induce racemization.

9-Fluorenylmethoxycarbonyl (Fmoc) Group

The Fmoc group is the cornerstone of modern solid-phase peptide synthesis (SPPS) due to its base-lability.

-

Advantages:

-

Cleavage occurs under very mild basic conditions (e.g., 20% piperidine in DMF), which is orthogonal to acid-labile (Boc) and hydrogenolysis-labile (Cbz) protecting groups.[6]

-

The cleavage by-product, dibenzofulvene, has a strong UV absorbance, allowing for real-time monitoring of the deprotection reaction.

-

-

Disadvantages:

-

Racemization Risk: The deprotection of Fmoc-D-phenylglycine is a well-documented source of racemization.[8][11][12] However, studies have shown that the base-catalyzed coupling step of Fmoc-protected phenylglycine is the more critical step for epimerization.[9][10] To mitigate this, the use of less basic conditions, specific coupling reagents like COMU or DEPBT in combination with sterically hindered bases like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP), is recommended.[9][10]

Quantitative Comparison of Amine Protecting Groups

| Protecting Group | Reagent | Typical Reaction Conditions | Typical Yield | Key Considerations for D-Phenylglycine |

| Boc | Di-tert-butyl dicarbonate ((Boc)₂O) | Aqueous solution with a mild base (e.g., NaHCO₃, NaOH), room temperature. | >90%[2] | Low racemization risk during protection. Deprotection requires strong acid. |

| Cbz | Benzyl chloroformate (Cbz-Cl) | Aqueous solution with a base (e.g., NaOH), 0 °C to room temperature. | ~88%[3] | Potential for racemization during protection under basic conditions. Mild deprotection. |

| Fmoc | Fmoc-OSu | Aqueous solution with a mild base (e.g., NaHCO₃), room temperature. | High | High risk of racemization during deprotection and coupling steps.[9][10] |

Protecting the Carboxylic Acid: A Comparative Analysis of Ester Protecting Groups

The carboxylic acid functionality of D-phenylglycine must also be protected to prevent its interference in subsequent reactions, particularly during peptide coupling. Esters are the most common protecting groups for carboxylic acids.

Workflow for Carboxylic Acid Protection of D-Phenylglycine

Caption: General workflow for the esterification of D-phenylglycine.

Methyl Ester

The methyl ester is a simple and common protecting group.

-

Advantages:

-

Easy to introduce, often with high yields.[13]

-

Small size, which can be advantageous in sterically hindered reactions.

-

-

Disadvantages:

-

Requires harsh conditions for removal (saponification with strong base or acid hydrolysis), which can lead to racemization of D-phenylglycine and be incompatible with other sensitive functional groups.

-

-

Racemization Risk: The basic conditions of saponification pose a significant risk of racemization for D-phenylglycine esters.

Benzyl Ester

The benzyl ester is another widely used protecting group, often in conjunction with Boc-protected amines.

-

Advantages:

-

Can be removed under mild conditions via catalytic hydrogenolysis, which is orthogonal to acid-labile (Boc) and base-labile (Fmoc) groups.

-

The deprotection conditions are neutral, minimizing the risk of racemization.

-

-

Disadvantages:

-

Incompatible with molecules containing other functional groups sensitive to hydrogenation.

-

-

Racemization Risk: Introduction via Fischer esterification can lead to some racemization. However, deprotection via hydrogenolysis is generally considered safe in terms of preserving stereochemistry.

Tert-Butyl (tBu) Ester

The tert-butyl ester is cleaved under acidic conditions, making it a good orthogonal partner for Fmoc-protected amines.

-

Advantages:

-

Stable to basic and nucleophilic conditions.

-

Cleavage with moderate acid (e.g., TFA) is generally clean and efficient.

-

-

Disadvantages:

-

The bulky tert-butyl group can sometimes hinder reactions at adjacent centers.

-

The acidic deprotection conditions may not be suitable for all substrates.

-

-

Racemization Risk: The acidic conditions for deprotection are less likely to cause racemization of D-phenylglycine compared to the basic conditions required for methyl ester cleavage.

Quantitative Comparison of Carboxyl Protecting Groups

| Protecting Group | Reagent | Typical Reaction Conditions | Typical Yield | Key Considerations for D-Phenylglycine |

| Methyl Ester | Methanol, Thionyl chloride | Reflux in methanol. | High[13] | High risk of racemization during basic deprotection. |

| Benzyl Ester | Benzyl alcohol, p-TsOH | Azeotropic removal of water. | 88-100% | Mild deprotection via hydrogenolysis minimizes racemization. |

| t-Butyl Ester | Isobutylene, H₂SO₄ (cat.) | Liquid isobutylene under pressure. | Good | Deprotection under acidic conditions has a lower racemization risk than basic hydrolysis. |

Experimental Protocols

Protocol 1: Boc Protection of D-Phenylglycine

-

Dissolution: Dissolve D-phenylglycine (1.0 eq) in a 1:1 mixture of dioxane and 1M aqueous sodium hydroxide (2.5 eq).

-

Reagent Addition: Cool the solution to 0 °C in an ice bath and add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq) portion-wise while stirring vigorously.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir overnight.

-

Work-up: Dilute the reaction with water and wash with ethyl acetate to remove any unreacted (Boc)₂O.

-

Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2-3 with 1M aqueous HCl.

-

Extraction: Extract the product with ethyl acetate (3x).

-

Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield N-Boc-D-phenylglycine.

Protocol 2: Cbz Protection of D-Phenylglycine

-

Dissolution: Dissolve D-phenylglycine (1.0 eq) in 2M aqueous sodium hydroxide (2.0 eq) and cool to 0 °C.

-

Reagent Addition: Add benzyl chloroformate (Cbz-Cl) (1.1 eq) dropwise while maintaining the temperature at 0 °C and vigorously stirring.

-

Reaction: Allow the reaction to proceed at 0 °C for 1 hour and then at room temperature for 2 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove unreacted Cbz-Cl.

-

Acidification: Cool the aqueous layer to 0 °C and acidify to pH 2 with 1M aqueous HCl.

-

Extraction and Purification: Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by recrystallization.

Protocol 3: Fmoc Deprotection of Fmoc-D-Phenylglycine-Peptide Resin (Minimized Racemization)

-

Resin Swelling: Swell the Fmoc-D-phenylglycine-loaded resin in N,N-dimethylformamide (DMF).

-

Deprotection: Treat the resin with a solution of 20% piperidine in DMF for 5-10 minutes. Repeat this step once.

-

Washing: Thoroughly wash the resin with DMF to remove the piperidine and the dibenzofulvene-piperidine adduct.

-

Coupling (Minimized Racemization): For the subsequent coupling of the next amino acid, use a coupling reagent such as COMU or DEPBT in the presence of a sterically hindered base like 2,4,6-trimethylpyridine (TMP) or 2,6-dimethylpyridine (DMP) instead of more basic activators like DIPEA.[9][10]

Orthogonal Protection Strategies for D-Phenylglycine

The ability to selectively deprotect one functional group in the presence of others is a cornerstone of modern organic synthesis. This concept, known as orthogonality, is crucial when working with multifunctional molecules like D-phenylglycine.

Orthogonal Protection Scheme

Caption: Common orthogonal protecting group pairs for D-phenylglycine.

-

Boc/Benzyl Ester Strategy: This is a classic combination where the Boc group is removed with acid, and the benzyl ester is cleaved by hydrogenolysis. This strategy is widely used in solution-phase peptide synthesis.

-

Fmoc/t-Butyl Ester Strategy: This is the most common strategy for solid-phase peptide synthesis. The Fmoc group is removed with a mild base, while the t-butyl ester (and acid-labile side-chain protecting groups) is cleaved at the end of the synthesis with strong acid.

-

Cbz/t-Butyl Ester Strategy: This combination offers orthogonality where the Cbz group is removed by hydrogenolysis and the t-butyl ester by acidolysis.

Conclusion and Recommendations

The selection of protecting groups for D-phenylglycine is a critical decision that must be guided by the overall synthetic strategy and a thorough understanding of the potential for racemization.

-

For solution-phase synthesis where racemization is a primary concern, the Boc/Benzyl ester strategy is often the most reliable. The mild, neutral conditions for benzyl ester deprotection are highly advantageous.

-

For solid-phase peptide synthesis , the Fmoc/t-Butyl ester strategy is standard. However, extreme care must be taken to minimize racemization of the D-phenylglycine residue. This includes using optimized coupling conditions with sterically hindered bases and specific activating agents.

-

The Cbz group offers excellent stability but its removal by hydrogenolysis may not be compatible with all synthetic targets.

Ultimately, the optimal choice will depend on the specific context of the synthesis. It is highly recommended to perform small-scale pilot reactions to optimize conditions and assess the degree of racemization before proceeding to a larger scale.

References

- Expedient Synthesis of N-Protected/C-Activated Unnatural Amino Acids for Direct Peptide Synthesis. J. Am. Chem. Soc. (2023).

- Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(23), 2325–2329.

-

Cbz-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 30, 2024, from [Link]

-

Boc-Protected Amino Groups - Organic Chemistry Portal. (n.d.). Retrieved January 30, 2024, from [Link]

- Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. (2017). Semantic Scholar.

- Phenylglycine Racemization in Fmoc-Based Solid-Phase Peptide Synthesis: Stereochemical Stability is Achieved by Choice of Reaction Conditions. (2017).

- Elsawy, M. A., et al. (2012). Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this. Journal of peptide science : an official publication of the European Peptide Society, 18(5), 333–340.

- Process for the preparation of DL-phenylglycine esters. (1975).

- Preparation process of D-phenylglycine methyl ester hydrochloride crystals. (2015).

- Liang, C., Behnam, M. A. M., Sundermann, T., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(23), 2325-2329.

- Cbz-Protected Amino Groups. (2019). Organic-Chemistry.org.

- Liang, C., Behnam, M. A. M., Sundermann, T. R., & Klein, C. D. (2017). Phenylglycine racemization in Fmoc-based solid-phase peptide synthesis: Stereochemical stability is achieved by choice of reaction conditions. Tetrahedron Letters, 58(23), 2325-2329.

- A Convenient Synthesis of N-Boc-Protected tert-Butyl Esters of Phenylglycines

- Dual protection of amino functions involving Boc. (2013). RSC Publishing.

- Bolchi, C., Bavo, F., & Pallavicini, M. (2018). One-step preparation of enantiopure L- or D-amino acid benzyl esters avoiding hazardous solvents. Chirality, 30(5), 636-642.

- Structural aspects of phenylglycines, their biosynthesis and occurrence in peptide n

- Elsawy, M. A., et al. (2012).

-

Organic Syntheses Procedure. (n.d.). Retrieved January 30, 2024, from [Link]

- Cbz-D-(-)-Phenylglycine. (n.d.).

-

tert-Butyl Esters - Organic Chemistry Portal. (n.d.). Retrieved January 30, 2024, from [Link]

- Preparation process of D-phenylglycine methyl ester hydrochloride crystals. (2015). Eureka.

- An In-depth Technical Guide to the Synthesis of Glycine Benzyl Ester Tosyl

- The Genesis of Controlled Peptide Synthesis: A Technical Guide to the Cbz Protecting Group. (n.d.). Benchchem.

- Fmoc-D-Phg-OH. (n.d.). Aapptec Peptides.

- Deprotection of N-Boc Groups Under Continuous Flow High Temperature Conditions. (n.d.).

- Process for synthesis of tert-butyl glycinate and further synthesis of N-protected tert-butyl glycinate. (2013).

- Solubility of D-phenylglycine methyl ester hydrochloride in water and in organic individual or mixed solvents: Experimental data and results of thermodynamic modeling. (2016).

- Cbz-L-(+)-Phenylglycine. (n.d.). Biosynth.

- A kind of synthetic method of D Phenylglycine methyl ester. (2016).

-

Protective Groups - Organic Chemistry Portal. (n.d.). Retrieved January 30, 2024, from [Link]

- Preparation method of Boc-glycine. (2015).

- Synthesis and Biological Evaluation of tert-Butyl Ester and Ethyl Ester Prodrugs of L-γ-Methyleneglutamic Acid Amides for Cancer. (2021). PubMed Central.

Sources

- 1. US3887606A - Process for the preparation of DL-phenylglycine esters - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. CN104370765A - Synthesis method of D-phenylglycine and DL-phenylglycine - Google Patents [patents.google.com]

- 5. public-pages-files-2025.frontiersin.org [public-pages-files-2025.frontiersin.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Frontiers | Chemoenzymatic enantioselective synthesis of phenylglycine and phenylglycine amide by direct coupling of the Strecker synthesis with a nitrilase reaction [frontiersin.org]

- 9. luxembourg-bio.com [luxembourg-bio.com]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Racemisation of N-Fmoc phenylglycine under mild microwave-SPPS and conventional stepwise SPPS conditions: attempts to develop strategies for overcoming this - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. CN104829478A - Preparation process of D-phenylglycine methyl ester hydrochloride crystals - Google Patents [patents.google.com]

Beyond the Standard: A Comparative Guide to Reagents for D-Phenylglycine Introduction

Executive Summary: The Phenylglycine Challenge

Introducing D-Phenylglycine (D-Phg) into peptide chains or